molecular formula C11H15NO3S B15360247 Jzeagnjngjwvoa-uhfffaoysa-

Jzeagnjngjwvoa-uhfffaoysa-

Cat. No.: B15360247
M. Wt: 241.31 g/mol
InChI Key: JZEAGNJNGJWVOA-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-acetylthiophen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-acetylthiophen-2-yl)carbamate typically involves the reaction of 5-acetylthiophene-2-carbonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-acetylthiophen-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form derivatives such as 5-acetylthiophene-2-carboxylic acid.

  • Reduction: Reduction reactions can yield compounds like 5-acetylthiophene-2-methanol.

  • Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-acetylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, tert-butyl N-(5-acetylthiophen-2-yl)carbamate can be used in the production of materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-(5-acetylthiophen-2-yl)carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

  • N-(5-acetylthiophen-2-yl)carbamic acid

  • Tert-butyl N-(2-acetylthiophen-5-yl)carbamate

  • N-(5-acetylthiophen-2-yl)ethyl carbamate

Uniqueness: Tert-butyl N-(5-acetylthiophen-2-yl)carbamate stands out due to its tert-butyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

tert-butyl N-(5-acetylthiophen-2-yl)carbamate

InChI

InChI=1S/C11H15NO3S/c1-7(13)8-5-6-9(16-8)12-10(14)15-11(2,3)4/h5-6H,1-4H3,(H,12,14)

InChI Key

JZEAGNJNGJWVOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)NC(=O)OC(C)(C)C

Origin of Product

United States

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